molecular formula C12H16BrNO2 B5195955 2-(4-bromo-2-methylphenoxy)-N-propylacetamide

2-(4-bromo-2-methylphenoxy)-N-propylacetamide

Cat. No. B5195955
M. Wt: 286.16 g/mol
InChI Key: BTHGOLYZZAKMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N-propylacetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. It was first synthesized in the year 2000 by researchers at the University of Nottingham, UK. Since then, BML-190 has been widely used in scientific research to study the role of CB2 receptors in various physiological and pathological processes in the body.

Mechanism of Action

2-(4-bromo-2-methylphenoxy)-N-propylacetamide acts as a selective antagonist of the CB2 receptor. CB2 receptors are G protein-coupled receptors that are primarily expressed in immune cells. They are involved in the regulation of various physiological and pathological processes such as inflammation, pain, and immune responses. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide binds to the CB2 receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in inflammation, pain, and immune responses.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

2-(4-bromo-2-methylphenoxy)-N-propylacetamide has several advantages for lab experiments. It is a selective antagonist of the CB2 receptor, which allows for the specific modulation of CB2 receptor signaling pathways. It is also relatively stable and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has some limitations. It has relatively low potency compared to other CB2 receptor antagonists, which may limit its effectiveness in certain experiments. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the use of 2-(4-bromo-2-methylphenoxy)-N-propylacetamide in scientific research. One area of interest is the role of CB2 receptors in the regulation of the immune system. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been shown to modulate immune responses, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the potential therapeutic use of CB2 receptor modulation in various diseases such as cancer and neurodegenerative disorders. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has shown promise in preclinical studies, and further research is needed to determine its potential clinical utility. Finally, there is a need for the development of more potent and selective CB2 receptor antagonists that can be used in a wider range of experimental setups.

Synthesis Methods

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-propylacetamide involves the reaction of 4-bromo-2-methylphenol with propylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield 2-(4-bromo-2-methylphenoxy)-N-propylacetamide. The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been used extensively in scientific research to study the role of CB2 receptors in various physiological and pathological processes. CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation, pain, and immune responses. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been used to investigate the therapeutic potential of CB2 receptor modulation in various diseases such as cancer, neurodegenerative disorders, and inflammatory bowel disease.

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-6-14-12(15)8-16-11-5-4-10(13)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHGOLYZZAKMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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